molecular formula C9H9N3O2 B12837389 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

Cat. No.: B12837389
M. Wt: 191.19 g/mol
InChI Key: GVUPBSZYWUDTKF-UHFFFAOYSA-N
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Description

1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methoxy group at the 6-position and an ethanone moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free approach . This method is advantageous due to its high yield, simplicity, and environmental friendliness.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis can be scaled up with appropriate modifications to the equipment and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethanone moiety contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-(6-methoxyimidazo[1,2-a]pyrazin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-6(13)7-3-10-8-4-11-9(14-2)5-12(7)8/h3-5H,1-2H3

InChI Key

GVUPBSZYWUDTKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=C(N=C2)OC

Origin of Product

United States

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